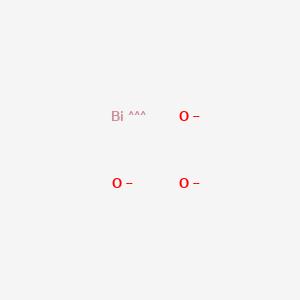

Bismuth oxide (Bi2O3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth oxide (Bi2O3) is an inorganic compound that has garnered significant attention in scientific and industrial research due to its unique properties. It is characterized by its yellow color and exists in several polymorphic forms, including alpha (α), beta (β), gamma (γ), and delta (δ) phases. The alpha phase is stable at room temperature and has a monoclinic crystal structure, while the beta phase is stable at higher temperatures and has a cubic fluorite-like structure .

Méthodes De Préparation

Bismuth oxide can be synthesized through various methods, each yielding different levels of purity and crystalline structures. The primary methods include:

Thermal Decomposition: Bismuth (III) nitrate is gently heated until it decomposes into bismuth oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]

Precipitation Method: Bismuth oxide can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.

Solution Combustion Synthesis: This method involves the use of a fuel, such as sucrose, to rapidly produce bismuth oxide through an exothermic reaction.

Analyse Des Réactions Chimiques

Bismuth oxide undergoes various chemical reactions, including:

Reduction: Bismuth oxide can be reduced to metallic bismuth using reducing agents such as ethanol.

Photocatalytic Reactions: Bismuth oxide is a promising photocatalyst for the decomposition of pollutants under visible and ultraviolet light.

Applications De Recherche Scientifique

Bismuth oxide has a wide range of applications in various fields:

Mécanisme D'action

The mechanism by which bismuth oxide exerts its effects varies depending on its application:

Photocatalysis: Bismuth oxide extends its photoresponse to the visible light domain, making it effective in degrading pollutants.

Biomedical Applications: In cancer treatment, bismuth oxide nanoparticles enhance imaging and therapeutic efficacy by targeting tumor cells and providing contrast in imaging techniques.

Comparaison Avec Des Composés Similaires

Bismuth oxide can be compared with other bismuth compounds, such as:

Bismuth Oxyhalides (BiOX): These compounds have similar photocatalytic properties but differ in their bandgap and structural properties.

Bismuth Vanadate (BiVO4): Known for its photocatalytic activity, bismuth vanadate has a narrower bandgap compared to bismuth oxide.

Bismuth Molybdate (Bi2MoO6): This compound is also used in photocatalysis and has different structural and electronic properties compared to bismuth oxide.

Bismuth oxide stands out due to its high thermal stability, unique crystalline phases, and versatile applications across various fields.

Propriétés

Formule moléculaire |

BiO3-6 |

|---|---|

Poids moléculaire |

256.979 g/mol |

InChI |

InChI=1S/Bi.3O/q;3*-2 |

Clé InChI |

MEPZNTYFGPFXIA-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[Bi] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)